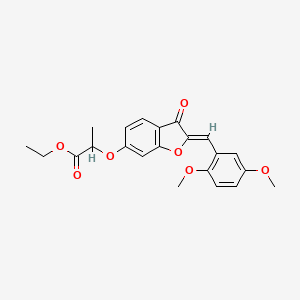

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Descripción

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configuration benzylidene moiety at the C2 position of the benzofuran core. The molecule includes two methoxy groups at the 2- and 5-positions of the benzylidene ring and an ethyl ester functional group at the propanoate side chain.

Propiedades

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-6-8-17-19(12-16)29-20(21(17)23)11-14-10-15(25-3)7-9-18(14)26-4/h6-13H,5H2,1-4H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKAFYPVIHQORB-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between 2,5-dimethoxybenzaldehyde and the benzofuran derivative.

Esterification: The final step involves esterification with ethyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or bases might be employed to facilitate the cyclization and condensation steps.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzofuran derivatives.

Chemistry:

Synthetic Intermediate: Used in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

Pharmacological Studies: Investigated for potential anti-inflammatory and anticancer properties due to its structural similarity to bioactive compounds.

Drug Development: Serves as a lead compound for the development of new therapeutic agents.

Industry:

Material Science:

Mecanismo De Acción

The compound’s mechanism of action in biological systems is primarily through interaction with cellular proteins and enzymes. The benzofuran core can intercalate with DNA, while the benzylidene moiety may interact with various receptors or enzymes, modulating their activity. The methoxy groups enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a family of benzofuran derivatives with modifications at three key regions:

Benzylidene substituents : Position and electronic nature of substituents on the benzylidene ring.

Ester groups: Alkyl or aryl esters at the propanoate side chain.

Benzofuran core: Minor variations in the benzofuran scaffold.

Key Analogs and Substituent Comparisons:

*Calculated based on structural similarity to analogs.

Substituent Impact :

Physicochemical Properties

- Lipophilicity (XLogP3) : The target compound’s ethyl ester and dual methoxy groups confer moderate lipophilicity (~3.9), balancing membrane permeability and aqueous solubility. Methyl esters (e.g., ) exhibit lower logP values, while pivalate esters () show higher hydrophobicity.

- Molecular Weight : The target compound (~362.3 g/mol) falls within the typical range for bioactive small molecules, contrasting with the higher molecular weight of brominated analogs (e.g., ~433.2 g/mol in ).

Bioactivity Trends

- Insecticidal Potential: Methoxy and halogenated benzylidene derivatives (e.g., ) are often studied for pesticidal applications due to their ability to disrupt insect metabolic pathways .

- Antimicrobial Activity : Compounds with 3,4-dimethoxy substituents () exhibit enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction.

Actividad Biológica

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.373 g/mol. The compound features a benzofuran moiety and methoxy substituents which may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with benzofuran structures have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Certain compounds in this class have been identified as inhibitors of key enzymes such as protein kinases, which are crucial in cancer progression.

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinase CK2, which is involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a structurally similar compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Effects

In another research effort, the antimicrobial activity of related benzofuran derivatives was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial properties.

Case Study 3: Enzyme Inhibition

A recent investigation into the enzyme inhibition potential revealed that a similar compound inhibited CK2 with an IC50 value of 0.56 μM. This highlights the potential for this compound to serve as a lead compound for further development in cancer therapy.

Data Tables

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit significant anticancer properties. For example, studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Certain analogs have demonstrated efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways in bacteria. The presence of the dimethoxybenzylidene moiety enhances the lipophilicity of the compound, facilitating better membrane penetration .

Polymer Synthesis

The unique chemical structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing biodegradable polymers using this compound as a building block, which could have applications in packaging and drug delivery systems .

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells. The incorporation of such compounds can improve the efficiency of energy conversion processes due to their favorable electronic properties .

In Vitro Studies

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer agents.

Polymer Development

In a recent paper presented at an international materials science conference, researchers reported on the successful incorporation of this compound into biodegradable polymer films, highlighting improved mechanical properties and degradation rates compared to conventional plastics .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodological Answer : The synthesis typically involves:

Benzylidene formation : Condensation of a substituted benzaldehyde with a dihydrobenzofuran precursor under acidic or basic conditions. For example, NaH/THF systems can promote [3,3]-sigmatropic rearrangements to stabilize the Z-configuration .

Esterification : Coupling of the phenolic oxygen (e.g., at position 6 of benzofuran) with ethyl 2-chloropropanoate using a base like K₂CO₃ to facilitate nucleophilic substitution .

Protection/Deprotection : Benzyl or acetyl groups may be used to protect reactive hydroxyl groups during synthesis, followed by catalytic hydrogenation or hydrolysis for deprotection .

- Key Considerations :

- Solvent choice (e.g., THF for NaH reactions) impacts reaction efficiency.

- Stoichiometric ratios (e.g., 1:1.1 molar ratio of phenol to alkylating agent) minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

-

1H/13C NMR : Assign peaks for the benzylidene proton (δ ~6.5–7.5 ppm, Z-configuration) and methoxy groups (δ ~3.8–4.0 ppm). For example, propargyl-derived compounds show distinct alkyne proton signals at δ4.7 ppm .

-

FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1200 cm⁻¹ .

-

Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₄O₈ requires exact mass 428.14 g/mol).

- Data Table : Common Spectral Features in Analogous Compounds

| Technique | Key Peaks/Features | Reference Compound Example |

|---|---|---|

| ¹H NMR | δ6.8–7.2 (benzylidene H) | |

| FT-IR | 2125 cm⁻¹ (alkyne C≡C) | |

| HRMS | [M+H]⁺ at m/z 428.1472 | Calculated for C₂₃H₂₄O₈ |

Advanced Research Questions

Q. How can regioselectivity be controlled during benzylidene formation?

- Methodological Answer :

-

Electronic Effects : Electron-donating groups (e.g., 2,5-dimethoxy) on the benzaldehyde direct condensation to the α-position of the dihydrobenzofuran’s ketone.

-

Steric Hindrance : Bulky substituents on the benzofuran ring (e.g., 6-oxypropanoate) favor Z-configuration by restricting rotation .

-

Reaction Conditions : Use of anhydrous THF and controlled temperature (0–5°C) minimizes side reactions like E-isomer formation .

Q. What strategies mitigate competing side reactions during [3,3]-sigmatropic rearrangements?

- Methodological Answer :

-

Catalytic Additives : Lewis acids (e.g., BF₃·Et₂O) accelerate the rearrangement, reducing byproduct formation.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid decomposition.

-

In Situ Monitoring : Use TLC or HPLC to track reaction progress and quench before side reactions dominate .

- Data Contradiction Analysis :

-

uses NaH in THF, while employs K₂CO₃ in acetone. NaH provides stronger base conditions, favoring deprotonation over nucleophilic substitution, which is critical for benzylidene stability .

Q. How do substituents (e.g., methoxy vs. chloro) on the benzylidene moiety influence bioactivity?

- Methodological Answer :

-

SAR Studies : Compare analogs (e.g., 2,5-dimethoxy vs. 2-chloro-4-fluorobenzylidene) in assays for target binding (e.g., enzyme inhibition).

-

Computational Modeling : DFT calculations predict electronic effects on H-bonding or π-π stacking interactions. For example, methoxy groups enhance solubility but reduce electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.